PF-04279405

Catalog No.
S539103
CAS No.
955881-01-3
M.F
C25H25FN4O4
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04279405

CAS Number

955881-01-3

Product Name

PF-04279405

IUPAC Name

4-[4-(azetidine-1-carbonyl)-3-fluorophenoxy]-2,2-dimethyl-N-(1-methylpyrazol-3-yl)-3H-1-benzofuran-6-carboxamide

Molecular Formula

C25H25FN4O4

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C25H25FN4O4/c1-25(2)14-18-20(33-16-5-6-17(19(26)13-16)24(32)30-8-4-9-30)11-15(12-21(18)34-25)23(31)27-22-7-10-29(3)28-22/h5-7,10-13H,4,8-9,14H2,1-3H3,(H,27,28,31)

InChI Key

MDMLUBFZTGYEGP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-04279405

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C

The exact mass of the compound 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide is 464.186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04279405 (CAS: 955881-01-3) is a highly potent, full-acting allosteric activator of glucokinase (GK) with an established in vitro EC50 of 23 nM . As a systemic glucokinase activator (GKA), it effectively binds and activates both hepatic and pancreatic isoforms of the enzyme, driving glucose-dependent insulin secretion and hepatic glycogen synthesis. In scientific procurement, PF-04279405 is primarily sourced as a high-affinity reference standard for biochemical screening assays and as a well-characterized positive control in in vivo toxicological models. Its predictable pharmacokinetic and pharmacodynamic profile makes it a critical baseline material for laboratories evaluating the efficacy, tissue selectivity, and safety margins of next-generation metabolic modulators [1].

Substituting PF-04279405 with other glucokinase activators, such as the hepatoselective TTP399 or the partial activator piragliatin, fundamentally alters assay outcomes and compromises comparative baselines [1]. Hepatoselective GKAs fail to trigger the pancreatic beta-cell insulin release characteristic of dual-acting compounds, rendering them unsuitable as systemic activation benchmarks. Furthermore, PF-04279405 possesses a highly specific, documented toxicological profile—reliably inducing catecholamine-mediated arteriopathy and neuronal necrosis in preclinical models under prolonged hypoglycemia[2]. This predictable induction of drug-induced vascular injury (DIVI) makes PF-04279405 an indispensable, non-interchangeable positive control for safety pharmacology screening, a role that cannot be fulfilled by newer, safety-optimized antidiabetic candidates.

High-Affinity Glucokinase Activation Potency

PF-04279405 demonstrates exceptional potency as a full-acting glucokinase agonist, achieving an EC50 of 23 nM in biochemical assays . This high affinity allows it to serve as a robust baseline for evaluating weaker or partial agonists, such as early-generation GKAs which often require higher micromolar concentrations to achieve equivalent enzyme activation.

Evidence DimensionIn vitro Glucokinase Activation (EC50)
Target Compound Data23 nM
Comparator Or BaselineStandard early-generation GKAs (typically >100 nM)
Quantified DifferenceHigh nanomolar potency ensuring complete target engagement at lower concentrations.
ConditionsIn vitro biochemical GK activation assay

Procuring a high-potency standard ensures reliable, reproducible target engagement with minimal off-target interference in sensitive biochemical and cell-based assays.

Systemic vs. Hepatoselective Pharmacodynamics

As a dual-acting systemic GKA, PF-04279405 actively stimulates both hepatic glucose uptake and pancreatic insulin secretion, leading to profound dose-dependent hypoglycemia in vivo. In contrast, hepatoselective comparators like TTP399 lower blood glucose without triggering pancreatic beta-cell activation or severe hypoglycemic events [1]. PF-04279405 is therefore required when a full systemic response is the intended experimental baseline.

Evidence DimensionTissue Target Profile and Hypoglycemic Induction
Target Compound DataDual hepatic and pancreatic activation; induces severe hypoglycemia
Comparator Or BaselineTTP399 (Hepatoselective; avoids severe hypoglycemia)
Quantified DifferencePF-04279405 provides full systemic activation (pancreas + liver), whereas TTP399 is restricted to the liver.
ConditionsIn vivo mammalian metabolic profiling

Buyers evaluating the tissue-selectivity of novel GKAs must use PF-04279405 as the definitive dual-acting baseline to quantify off-target pancreatic activation.

Reproducibility in Safety Pharmacology and Vascular Toxicity Modeling

In 2- to 8-week repeat-dose nonclinical studies across multiple species (mice, rats, dogs, monkeys), PF-04279405 consistently produced prolonged hypoglycemia resulting in measurable arteriopathy (cardiac vessels) and neuronal necrosis [1]. This predictable induction of catecholamine-mediated vascular injury establishes PF-04279405 as a superior positive control compared to vehicle or non-hypoglycemic agents when modeling drug-induced vascular injury (DIVI).

Evidence DimensionInduction of Arteriopathy and Peripheral Neuropathy
Target Compound DataConsistent induction of vascular/neuronal lesions via prolonged hypoglycemia
Comparator Or BaselineVehicle / Non-GKA controls (0% induction)
Quantified DifferenceReliable positive induction of DIVI biomarkers for safety assay validation.
Conditions2- to 8-week in vivo repeat-dose toxicity studies

This predictable toxicity profile makes the compound an essential positive control for validating the safety margins and vascular toxicity of new metabolic drug candidates.

Positive Control in High-Throughput GKA Screening

Due to its established high potency (EC50 = 23 nM), PF-04279405 is heavily procured as a baseline reference standard in biochemical and cell-based assays evaluating novel allosteric modulators of hexokinase IV. It ensures assay sensitivity and validates the dynamic range of high-throughput screening platforms .

Safety Pharmacology and DIVI Modeling

PF-04279405 is intentionally utilized in preclinical toxicology to induce and study hypoglycemia-mediated arteriopathy and peripheral neuropathy. It serves as a reliable benchmark for drug-induced vascular injury (DIVI), allowing researchers to validate safety biomarkers and compare the therapeutic windows of newer drug candidates [1].

Pancreatic vs. Hepatic Selectivity Assays

In comparative in vitro models (e.g., primary hepatocytes vs. pancreatic beta-cell lines), PF-04279405 is applied as the definitive dual-acting systemic control. This allows developers of next-generation, tissue-selective GKAs (such as hepatoselective agents) to accurately quantify their compound's lack of pancreatic activation against a known systemic baseline [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

464.18598345 Da

Monoisotopic Mass

464.18598345 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

Explore Compound Types